4-(Benzylsulfanyl)benzene-1,2-diamine
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Overview
Description
4-(Benzylsulfanyl)benzene-1,2-diamine is an organic compound with a benzene ring substituted with a benzylsulfanyl group and two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzene-1,2-diamine with benzyl mercaptan under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-chlorobenzene-1,2-diamine in a suitable solvent such as ethanol.
- Add benzyl mercaptan and a base such as sodium hydroxide.
- Heat the reaction mixture under reflux for several hours.
- After completion, cool the mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: 4-(Benzylsulfinyl)benzene-1,2-diamine, 4-(Benzylsulfonyl)benzene-1,2-diamine.
Reduction: this compound.
Substitution: N-acylated or N-sulfonylated derivatives.
Scientific Research Applications
4-(Benzylsulfanyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-(Benzylsulfanyl)benzene-1,2-diamine can be compared with other similar compounds such as:
Benzene-1,2-diamine: Lacks the benzylsulfanyl group, resulting in different chemical properties and reactivity.
4-(Methylsulfanyl)benzene-1,2-diamine: Contains a methylsulfanyl group instead of a benzylsulfanyl group, leading to variations in steric and electronic effects.
4-(Benzylsulfonyl)benzene-1,2-diamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
54029-70-8 |
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Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
4-benzylsulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2S/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 |
InChI Key |
HLSLIQFXUHQNSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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